molecular formula C9H13NO3 B139259 Acryloylproline methyl ester CAS No. 125658-50-6

Acryloylproline methyl ester

Cat. No.: B139259
CAS No.: 125658-50-6
M. Wt: 183.2 g/mol
InChI Key: YIGLRRLMAMUSIO-ZETCQYMHSA-N
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Description

Acryloylproline methyl ester is a synthetic compound derived from the amino acid proline, modified with an acryloyl group and a methyl ester moiety. For instance, "5-Ethenyl-L-proline methyl ester" (Catalog ID: 203) is structurally analogous, suggesting that this compound combines proline's cyclic secondary amine structure with an acryloyl (CH₂=CHCO-) group and a methyl ester (-COOCH₃) . Such modifications enhance its reactivity, making it valuable in peptide synthesis, polymer chemistry, and as a precursor for bioactive molecules.

Properties

CAS No.

125658-50-6

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

methyl (2S)-1-prop-2-enoylpyrrolidine-2-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-8(11)10-6-4-5-7(10)9(12)13-2/h3,7H,1,4-6H2,2H3/t7-/m0/s1

InChI Key

YIGLRRLMAMUSIO-ZETCQYMHSA-N

SMILES

COC(=O)C1CCCN1C(=O)C=C

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)C=C

Canonical SMILES

COC(=O)C1CCCN1C(=O)C=C

Other CAS No.

125658-50-6

Synonyms

A-ProOMe
acryloylproline methyl ester
acryloylproline methyl ester, (D-Pro)-isomer
acryloylproline methyl ester, (L-Pro)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Acryloylproline Methyl Ester : Contains a proline backbone with acryloyl and methyl ester groups. This structure allows for dual reactivity: the acryloyl group participates in polymerization, while the ester enables solubility in organic solvents.
  • Methyl Acrylate (C₄H₆O₂): A simpler ester with a linear structure (CH₂=CHCOOCH₃). It lacks the proline moiety but shares the acryloyl group, making it a key monomer in acrylic polymers and adhesives .
  • 8-O-Acetylshanzhiside Methyl Ester: A glycoside methyl ester with a triterpenoid core. Unlike this compound, it is used primarily as a reference standard in pharmacological studies due to its complex cyclic structure .
  • Sandaracopimaric Acid Methyl Ester: A diterpene methyl ester isolated from plant resins. Its fused ring system contrasts with this compound’s amino acid-derived structure, limiting its application to natural product chemistry .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications
This compound* C₉H₁₃NO₃ ~195.2 Acryloyl, methyl ester, proline Peptide synthesis, polymers
Methyl Acrylate C₄H₆O₂ 86.09 Acryloyl, methyl ester Adhesives, coatings
8-O-Acetylshanzhiside Methyl Ester C₂₄H₃₈O₁₁ 502.56 Glycoside, methyl ester Pharmacological research
Torulosic Acid Methyl Ester C₂₁H₃₀O₃ 330.46 Diterpene, methyl ester Natural product studies

*Estimated based on structural analogs.

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